2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.09358328 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-Inflammatory Applications
Derivatives of [1, 3, 4]-thiadiazolo [2, 3-b] quinazolin-5(4H)-ones, including those with aliphatic chains similar to 2-pentyl, have been synthesized and evaluated for their anti-inflammatory properties. Both in vitro and in vivo analyses were conducted to assess their effectiveness as potential anti-inflammatory agents (Thorat, Shivkumar, Rao, & MohankumarK, 2021).
Anticancer Activity
Research into thiadiazol substituted quinazolin-4-(3H)-ones has revealed significant anticancer properties. Novel compounds synthesized in this category were tested in vitro for their efficacy against HeLa (Human cervical cancer cell) cells. Some compounds demonstrated comparable activity to cisplatin, a known chemotherapy drug, highlighting their potential in cancer treatment (Joseph et al., 2010).
Antimicrobial and Analgesic Activities
Novel compounds synthesized from [1,3,4]thiadiazolo-[2,3-b] quinazolin-5-one have been characterized and evaluated for their antimicrobial and analgesic activities. These studies have shown promising results in both spheres, indicating the potential of these derivatives in treating infections and pain management (Shailaja et al., 2013).
Antitumor and Antioxidant Activities
A series of novel substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones, which share a structural resemblance to 2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, have been synthesized and shown to possess potent cytotoxic activities against human cancer cell lines. This highlights their potential as antitumor agents. Additionally, some derivatives have been evaluated for their antioxidant activities, providing a dual approach to combating cancer and oxidative stress (Wu & Zhang, 2016).
Properties
IUPAC Name |
2-pentyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-3-4-9-12-16-17-13(18)10-7-5-6-8-11(10)15-14(17)19-12/h5-8H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBGDPYQSCLDLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN2C(=O)C3=CC=CC=C3N=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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